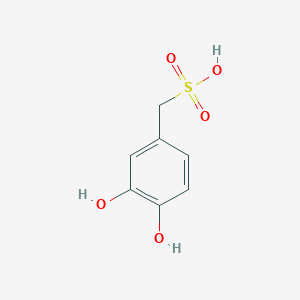
(3,4-Dihydroxyphenyl)methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dihydroxyphenyl)methanesulfonic acid is an organic compound that features both phenolic and sulfonic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroxyphenyl)methanesulfonic acid typically involves the sulfonation of 3,4-dihydroxybenzene (catechol) with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group onto the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dihydroxyphenyl)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various sulfonate esters and salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and alcohols are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, reduced derivatives, and various sulfonate esters and salts.
Applications De Recherche Scientifique
(3,4-Dihydroxyphenyl)methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of (3,4-Dihydroxyphenyl)methanesulfonic acid involves its interaction with various molecular targets and pathways. The phenolic groups can act as antioxidants by scavenging free radicals, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These properties contribute to its potential therapeutic and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with similar acidic properties but lacks the phenolic groups.
3,4-Dihydroxybenzoic acid: Contains phenolic groups but lacks the sulfonic acid group.
Uniqueness
(3,4-Dihydroxyphenyl)methanesulfonic acid is unique due to the presence of both phenolic and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
79427-89-7 |
|---|---|
Formule moléculaire |
C7H8O5S |
Poids moléculaire |
204.20 g/mol |
Nom IUPAC |
(3,4-dihydroxyphenyl)methanesulfonic acid |
InChI |
InChI=1S/C7H8O5S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3,8-9H,4H2,(H,10,11,12) |
Clé InChI |
ONTYUVGQYZATHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CS(=O)(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















